molecular formula C11H16N2O4S B7053417 N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide

N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide

Cat. No.: B7053417
M. Wt: 272.32 g/mol
InChI Key: NMCCCCHWNPEFJP-UHFFFAOYSA-N
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Description

N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both hydroxyl and sulfonamide functional groups in the molecule suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethyl-2-hydroxyaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-ethyl-2-hydroxyaniline is dissolved in an appropriate solvent like dichloromethane. Methylsulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 5-ethyl-2-hydroxybenzaldehyde.

    Reduction: Formation of N-(5-ethyl-2-aminophenyl)-2-(methylsulfamoyl)acetamide.

    Substitution: Formation of N-(5-ethyl-2-alkoxyphenyl)-2-(methylsulfamoyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide
  • N-(5-methyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide
  • N-(5-ethyl-2-hydroxyphenyl)-2-(ethylsulfamoyl)acetamide

Uniqueness

N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide is unique due to the specific positioning of the ethyl and hydroxyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-8-4-5-10(14)9(6-8)13-11(15)7-18(16,17)12-2/h4-6,12,14H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCCCCHWNPEFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=O)CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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